2,3-diphenyloxirane-2-carboxylic acid physical and chemical properties
2,3-diphenyloxirane-2-carboxylic acid physical and chemical properties
An in-depth technical guide on the physical properties, mechanistic reactivity, and synthetic methodologies of 2,3-diphenyloxirane-2-carboxylic acid.
Executive Summary: The "Loaded Spring" of Organic Synthesis
In the realm of advanced organic synthesis and drug development, glycidic acids represent a fascinating class of reactive intermediates. As a Senior Application Scientist, I approach the handling and synthesis of 2,3-diphenyloxirane-2-carboxylic acid not merely as a sequence of unit operations, but as an exercise in strict thermodynamic and kinetic control.
Structurally, this molecule is a tri-substituted oxirane flanked by two electron-delocalizing phenyl rings and an electron-withdrawing carboxylic acid. This architecture makes the three-membered ring highly strained—essentially a "loaded spring" susceptible to facile decarboxylation and regioselective ring-opening. Preserving this fragile system during synthesis requires a deep understanding of the causality behind every reagent choice and temperature adjustment. This guide delineates the physical properties, mechanistic pathways, and field-proven synthetic protocols required to master this compound.
Chemical and Physical Profiling
To effectively manipulate 2,3-diphenyloxirane-2-carboxylic acid, one must first understand its baseline physical and chemical parameters. The data below summarizes the critical specifications required for laboratory handling and analytical verification.
| Property | Specification |
| IUPAC Name | 2,3-diphenyloxirane-2-carboxylic acid |
| CAS Registry Number | 5449-25-2[1] |
| Molecular Formula | C15H12O3[1] |
| Molecular Weight | 240.25 g/mol [1] |
| Physical State | Solid (White to off-white crystalline powder)[2] |
| Purity Standards | Typically ≥98% for pharmaceutical/synthetic applications[1] |
| Solubility Profile | Soluble in THF, DMSO, DMF, EtOH; Insoluble in H2O |
| Key Precursor | Ethyl 2,3-diphenyloxirane-2-carboxylate (CAS: 7042-27-5)[3] |
| Primary Reactivity | Thermal decarboxylation, nucleophilic ring-opening |
Mechanistic Pathways & Reactivity
The chemical behavior of 2,3-diphenyloxirane-2-carboxylic acid is dominated by the inherent strain of the epoxide ring (~27 kcal/mol) coupled with the electronic influence of its substituents.
Thermal Decarboxylation: The most critical degradation pathway to anticipate is thermal decarboxylation. When subjected to heat, the carboxylic acid moiety readily loses CO₂, triggering the cleavage of the C-O bond. This leads to the formation of an enol intermediate, which rapidly tautomerizes into a stable ketone—specifically, deoxybenzoin (benzyl phenyl ketone). This pathway dictates that all isolation and purification steps for the free acid must be conducted at low temperatures.
Nucleophilic Ring-Opening: When deployed as a synthetic intermediate, the oxirane ring can be selectively opened by nucleophiles (e.g., amines, thiols). The regioselectivity is governed by the stabilization of the developing positive charge on the benzylic carbons, allowing for the synthesis of complex α-hydroxy-β-amino acid derivatives used in peptidomimetic drug development.
Figure 1: Mechanistic pathways of thermal decarboxylation and nucleophilic ring-opening.
Synthetic Methodologies: From Classical to Catalytic
The synthesis of the free acid is traditionally a two-stage process: the construction of the oxirane ring to form an ester precursor, followed by carefully controlled saponification.
Protocol A: Classical Darzens Condensation & Saponification
This is the most robust, scalable method for generating the target compound.
Step 1: Synthesis of Ethyl 2,3-diphenyloxirane-2-carboxylate[4]
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Procedure: In a flame-dried flask under an argon atmosphere, dissolve benzaldehyde (1.0 eq) and ethyl 2-chloro-2-phenylacetate (1.1 eq) in anhydrous THF. Cool the mixture to -78 °C. Slowly add potassium tert-butoxide (t-BuOK, 1.2 eq) dissolved in THF dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature over 4 hours.
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Causality: We specifically choose the sterically hindered base t-BuOK over sodium ethoxide (NaOEt). A smaller, more nucleophilic base would attack the ester carbonyl, leading to unwanted transesterification or premature hydrolysis. The low temperature (-78 °C) controls the exothermic deprotonation, ensuring the formation of the carbanion without triggering side reactions.
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Self-Validating Check: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the benzaldehyde spot (Rf ~0.5) and the emergence of the ester product (Rf ~0.6) under UV light (254 nm) confirms the reaction's completion.
Step 2: Temperature-Controlled Saponification
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Procedure: Dissolve the isolated ethyl 2,3-diphenyloxirane-2-carboxylate in a 1:1 mixture of Ethanol and THF. Cool the solution strictly to 0–5 °C using an ice-water bath. Add a 2M aqueous NaOH solution (1.5 eq) dropwise. Stir for 2 hours while maintaining the temperature below 5 °C.
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Causality: Saponification must be strictly temperature-controlled. Glycidic acids are highly prone to thermal decarboxylation. Allowing the reaction to reach room temperature will inevitably degrade the oxirane ring into deoxybenzoin.
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Self-Validating Check: The transition from a heterogeneous mixture to a clear solution indicates the successful formation of the water-soluble sodium glycidate.
Step 3: Careful Acidification
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Procedure: While maintaining the temperature at 0 °C, slowly add cold 1M HCl dropwise until the pH reaches 2-3. Extract immediately with cold ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 25 °C).
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Self-Validating Check: Upon acidification, the immediate precipitation of a white solid (or extraction into the organic layer without gas evolution) validates the free acid's formation. If an oil separates and bubbles are observed, it suggests the presence of decarboxylated byproducts, necessitating immediate thermal quenching.
Protocol B: Advanced Catalytic Approaches to the Precursor
Recent advancements have provided highly stereoselective alternatives to the classical Darzens condensation for synthesizing the ester precursor.
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Cobalt-Catalyzed Diazoester Addition: As demonstrated in recent literature, the stereoselective synthesis of trisubstituted epoxides can be achieved using CoBr₂ catalysis. Reacting benzaldehyde with ethyl 2-diazo-2-phenylacetate in the presence of CoBr₂ at 80 °C yields the ester precursor with high diastereoselectivity[5].
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Reductive Epoxidation: Another modern approach utilizes a chemoselective P(NMe₂)₃-mediated reductive epoxidation between α-keto esters and aldehydes to yield highly functionalized unsymmetrical epoxides[6].
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Note: Both advanced methods yield the ester precursor, which must still be subjected to the rigorous, low-temperature saponification outlined in Protocol A to yield the free 2,3-diphenyloxirane-2-carboxylic acid.
Figure 2: Step-by-step synthetic workflow for 2,3-diphenyloxirane-2-carboxylic acid.
Analytical Characterization Standards
To confirm the structural integrity of the synthesized 2,3-diphenyloxirane-2-carboxylic acid, the following analytical benchmarks should be met:
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¹H NMR (400 MHz, CDCl₃): The defining feature is the oxirane ring proton. Depending on the stereochemistry (cis/trans relationship of the phenyl rings), expect a distinct singlet in the region of δ 4.20 - 4.80 ppm. The aromatic protons will appear as a complex multiplet between δ 7.10 - 7.50 ppm (10H).
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IR Spectroscopy (ATR): A broad, strong O-H stretch from the carboxylic acid will dominate the 3300–2500 cm⁻¹ region. The carbonyl (C=O) stretch will appear sharply around 1710–1725 cm⁻¹. The characteristic epoxide C-O-C asymmetric stretch should be identifiable near 1250 cm⁻¹.
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Mass Spectrometry (ESI-MS): In negative ion mode, expect the [M-H]⁻ peak at m/z 239.07.
References
- 2,3-diphenyloxirane-2-carboxylic acid, CasNo.
- 2,3-diphenyloxirane-2-carboxylic acid 5449-25-2 LookChem URL
- ethyl 2,3-diphenyl-2-oxiranecarboxylate - Chemical Synthesis Database ChemSynthesis URL
- Chemoselective P(NMe2)
- Cas 10606-73-2,(S)
- Stereoselective synthesis of trisubstituted epoxides via cobalt catalysis RSC Advances URL
Sources
- 1. 2,3-diphenyloxirane-2-carboxylic acid price,buy Formaldehyde,Formaldehyde supplier-Dayang Chem (Hangzhou) Co.,Ltd. [lookchem.com]
- 2. 2,3-diphenyloxirane-2-carboxylic acid 5449-25-2 price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
